molecular formula C3H8N2O4S2 B13798163 4,5-Dihydrothiazol-2-amine sulphate CAS No. 85959-63-3

4,5-Dihydrothiazol-2-amine sulphate

Cat. No.: B13798163
CAS No.: 85959-63-3
M. Wt: 200.2 g/mol
InChI Key: HMFCCVGAFFKVDM-UHFFFAOYSA-N
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Description

Contextualization within Thiazoline (B8809763) and Thiazole (B1198619) Chemistry

The chemistry of 4,5-dihydrothiazol-2-amine sulphate is best understood by first examining its parent structures: thiazole and thiazoline. Thiazoles are aromatic five-membered rings containing a sulfur and a nitrogen atom. youtube.comnih.gov This aromaticity confers significant stability to the thiazole ring. nih.govmdpi.com Thiazolines, on the other hand, are partially saturated analogues of thiazoles, meaning they contain one double bond within the five-membered ring. rsc.org As non-aromatic structures, thiazolines are generally more reactive than their thiazole counterparts and serve as crucial intermediates in organic synthesis. rsc.org

4,5-Dihydrothiazol-2-amine is a specific type of thiazoline. The "4,5-dihydro" designation indicates that the carbon-carbon bond between positions 4 and 5 of the ring is saturated (a single bond), while a double bond exists elsewhere in the ring, typically between the nitrogen at position 3 and the carbon at position 2. The "2-amine" substituent makes it a cyclic analogue of isothiourea. wikipedia.org The "sulphate" component of the name signifies that the compound is in the form of a salt, which is often used to improve the stability and solubility of amine-containing compounds.

Research into thiazoline compounds has a history spanning over a century. One of the earliest syntheses of thiazolines was reported by Richard Willstatter in 1909. rsc.org A cornerstone in the synthesis of the related thiazole ring is the Hantzsch thiazole synthesis, developed in the late 19th century, which involves the condensation of α-haloketones with thioamides. youtube.comnih.gov This method and its variations have been fundamental to the creation of a vast library of thiazole and, by extension, thiazoline derivatives. nih.gov

The 2-aminothiazole (B372263) and 2-aminothiazoline cores have long been recognized for their significance. wikipedia.orgmdpi.com A prominent example of the industrial relevance of this scaffold is 2-aminothiazoline-4-carboxylic acid, which serves as a key intermediate in the commercial production of the amino acid L-cysteine. rsc.orgwikipedia.org In medicinal chemistry, the 2-aminothiazole moiety is considered a "privileged structure," meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This has led to extensive research and the development of numerous synthetic aminothiazoles with therapeutic potential. wikipedia.orgmdpi.comnih.gov

The 4,5-dihydrothiazol-2-amine moiety possesses a unique combination of structural features that contribute to its chemical reactivity and biological importance.

Heterocyclic Core : The five-membered ring contains both a sulfur atom and a nitrogen atom. nih.govbritannica.com This arrangement influences the ring's geometry and electronic properties.

Cyclic Guanidine-like Structure : The 2-amino group attached to the C=N double bond forms a cyclic isothiourea or guanidine-like system. This part of the molecule is a key site for hydrogen bonding and can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like proteins and enzymes.

Stereochemistry : The saturated C4 and C5 positions mean that substituents on these carbons can create chiral centers, leading to stereoisomers with potentially different biological activities.

Synthetic Handle : The amine group provides a reactive site for further chemical modification, allowing for the synthesis of a wide array of derivatives. mdpi.com

These structural attributes make the 4,5-dihydrothiazol-2-amine scaffold a versatile building block in the design of new molecules. rsc.org

Classification and Nomenclature within Nitrogen and Sulfur Heterocycles

Heterocyclic compounds are systematically classified based on several criteria, including the size of the ring, the type and number of heteroatoms present, and the degree of saturation. msu.educutm.ac.in 4,5-Dihydrothiazol-2-amine sulphate fits into this classification system as follows:

Ring Size : It is a five-membered heterocycle. britannica.com

Heteroatoms : It contains two different heteroatoms: one sulfur (S) and one nitrogen (N). youtube.com Compounds with both sulfur and nitrogen are known as thiazoles or their derivatives. wikipedia.org

Degree of Saturation : It is a partially saturated, or non-aromatic, heterocycle, specifically a dihydro-derivative of thiazole. nih.gov

The nomenclature of heterocyclic compounds follows established systems, most notably the Hantzsch-Widman system. msu.edu In this system, prefixes denote the heteroatoms ("thia" for sulfur, "aza" for nitrogen) and a stem indicates the ring size and saturation level ("-ole" for a five-membered unsaturated ring). britannica.com The order of heteroatom prefixes follows a priority rule, with sulfur having a higher priority than nitrogen. cutm.ac.in

The name "4,5-Dihydrothiazol-2-amine" can be broken down as:

Thia(zol)e : Indicates a five-membered ring containing sulfur and nitrogen.

4,5-Dihydro : Specifies that the ring is saturated at positions 4 and 5.

2-amine : Denotes an amine group attached to position 2 of the ring.

The numbering of the ring begins at the sulfur atom and proceeds towards the nitrogen atom.

Table 1: Classification of 4,5-Dihydrothiazol-2-amine

Classification CriterionDescription
Ring Type Heterocyclic
Ring Size 5-membered
Heteroatoms 1 Sulfur (S), 1 Nitrogen (N)
Heteroatom Class Thiazole family
Degree of Saturation Partially Saturated (Dihydro)
Functional Group Amine (at position 2)

Properties

CAS No.

85959-63-3

Molecular Formula

C3H8N2O4S2

Molecular Weight

200.2 g/mol

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine;sulfuric acid

InChI

InChI=1S/C3H6N2S.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H2,(H2,4,5);(H2,1,2,3,4)

InChI Key

HMFCCVGAFFKVDM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)N.OS(=O)(=O)O

Related CAS

85959-63-3
1779-81-3 (Parent)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4,5 Dihydrothiazol 2 Amine Sulphate and Its Derivatives

Classical and Contemporary Synthetic Approaches to 2-Aminothiazolines

Traditional methods for synthesizing 2-aminothiazolines and their derivatives have long relied on the cyclization of bifunctional precursors. These foundational reactions remain relevant and have been continuously refined over the decades.

The most common and direct route to the 2-aminothiazoline skeleton involves the reaction of thiourea (B124793), a readily available and inexpensive starting material, with a suitable three-carbon electrophilic synthon. The high nucleophilicity of thiourea's sulfur atom is pivotal in initiating these cyclization cascades.

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, is a cornerstone reaction that typically involves the condensation of an α-haloketone with a thioamide to produce a thiazole. synarchive.com While the final product is usually the aromatic thiazole, the reaction proceeds through a 4-hydroxy-2,3-dihydrothiazole (4-hydroxythiazoline) intermediate. mdpi.com Dehydration of this intermediate is often spontaneous under the reaction conditions.

Modifications aimed at accessing the dihydrothiazole system focus on preventing this dehydration step or using starting materials that yield a stable dihydro product. For instance, conducting the condensation under acidic conditions can influence the reaction pathway. The reaction of α-halogeno ketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, mixtures of these thiazoles and the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles can be formed, with the latter sometimes being the major product. rsc.org

The reaction between thiourea and α-halocarbonyl compounds is the most emblematic method for constructing the 2-aminothiazole (B372263) ring system. wisdomlib.orgrsc.org The mechanism initiates with a nucleophilic attack from the sulfur atom of thiourea onto the carbon bearing the halogen, displacing the halide in an SN2 reaction. chemhelpasap.comchemicalforums.com This is followed by an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the 2-aminothiazole. chemhelpasap.com

The nature of the α-halocarbonyl precursor dictates the substitution pattern and oxidation state of the final product.

α-Haloketones : Reacting an α-haloketone with thiourea is the classic Hantzsch synthesis, generally leading to 4-substituted 2-aminothiazoles. chemhelpasap.comnih.gov

α-Haloesters and α-Halo-carboxylic acids : When thiourea is condensed with α-bromoesters or α-bromo-carboxylic acids, the product is a 2-amino-4-thiazolidinone, which is a derivative of the 4,5-dihydrothiazole system featuring a carbonyl group at the 4-position. kau.edu.saresearchgate.net For example, long-chain α-bromo-carboxylic acids react with thiourea to give 2-imino-4-thiazolidinones in high yields (approx. 80%). kau.edu.saresearchgate.net

Table 1: Synthesis of 2-Aminothiazoline Derivatives from α-Halocarbonyls

α-Halo Precursor Thiourea Derivative Conditions Product Yield Reference
Ethyl 6-(benzamido)-2-bromohexanoate Thiourea Ethanol, Reflux, 20 min Iminothiazolidinone derivative 69% researchgate.net
Methyl 3-(7-(benzyloxy)quinolin-3-yl)-2-bromopropanoate Thiourea AcONa, Ethanol, Reflux, 7 h 2-Imino-5-[(7-benzyloxy-3-quinolyl)methyl]thiazolidin-4-one 86% kau.edu.sa
2-Bromo-3-aminopropionic acid Thiourea Acetic Acid, then HBr Thiazoline (B8809763) derivative 76% (over 2 steps) kau.edu.sa
2-Bromoacetophenone (B140003) Thiourea Methanol, 100°C, 30 min 2-Amino-4-phenylthiazole High chemhelpasap.com

The versatility of the cyclocondensation approach is expanded by using various thiourea derivatives or alternative electrophilic partners. Substituted thioureas can be used to install different groups on the exocyclic or endocyclic nitrogen atoms of the resulting ring system. nih.gov For instance, reacting α-bromoacetylpyridine with phenylthiourea (B91264) leads to the corresponding N-phenyl-substituted aminothiazole. nih.govmdpi.com

Furthermore, electrophiles other than α-halocarbonyls can be employed. A notable variation involves the reaction of thiourea with 1,2-dichloro-1-ethoxyethane to form 2-aminothiazole. wisdomlib.org This demonstrates that a range of bifunctional synthons can effectively undergo cyclocondensation with thiourea to build the desired heterocyclic core.

An alternative to the direct condensation of two separate components is the synthesis and subsequent cyclization of an open-chain intermediate that already contains the requisite atoms for the ring.

A key example is the synthesis of 4,5-dihydrothiazole derivatives from allyl-containing thioureas. nih.gov These precursors can be synthesized by reacting an amine with an allyl isothiocyanate. The subsequent cyclization of the allylthiourea, often induced by halogens or hydrogen halides, proceeds via electrophilic addition to the double bond followed by intramolecular attack by the sulfur atom to form the dihydrothiazole ring. nih.gov

Another strategy involves the reaction of a molecule containing both a nucleophilic amine and a latent electrophile with a thiocarbonyl source. For example, the reaction of 2-bromo-3-aminopropionic acid with thiourea first forms a thiourea derivative, which, upon treatment with hydrobromic acid, cyclizes to form a thiazoline derivative. kau.edu.saresearchgate.net Modern methods like ring-closing metathesis (RCM) represent a powerful, though less commonly cited for this specific system, strategy for forming cyclic structures from open-chain diene precursors. thieme-connect.deorganic-chemistry.org This reaction uses ruthenium catalysts to form a carbon-carbon double bond, effectively closing the ring. organic-chemistry.org

Cyclization Reactions Involving Thiourea and Related Precursors[1][3][4][5][6].

Modern and Green Chemistry Syntheses of the 4,5-Dihydrothiazol-2-amine System

In recent years, synthetic chemistry has increasingly focused on developing environmentally benign and efficient processes. These "green" methodologies aim to reduce waste, avoid hazardous solvents, and lower energy consumption.

Several green approaches have been successfully applied to the synthesis of 2-aminothiazoles and related structures:

Solvent-Free Synthesis : A rapid and eco-friendly protocol for Hantzsch-type synthesis involves the direct reaction of a 2-bromoacetophenone with thiourea by simply heating the mixture to the melting point of the ketone. The reaction proceeds to completion in seconds without any catalyst or solvent, and the product is obtained in good to excellent yields (42–93%) after a simple workup. organic-chemistry.org

Catalysis in Aqueous Media : Water is an ideal green solvent. The synthesis of 2-amino-4-alkylthiazole-5-carboxylates has been achieved by the cyclization of thiourea with α-halogenated β-keto esters in water at 50°C, using β-cyclodextrin as a phase-transfer catalyst. organic-chemistry.org

Reusable Catalysts : The development of heterogeneous, reusable catalysts is a cornerstone of green chemistry.

Silica-supported catalysts : Silica (B1680970) chloride (SiO₂–Cl) has been used as an effective heterogeneous catalyst for synthesizing aminothiazoles from ketones and thiourea. rsc.org Similarly, silica-supported tungstosilicic acid has been employed as a reusable catalyst for a one-pot, three-component synthesis of thiazole derivatives, with the catalyst being easily recovered by filtration. mdpi.com

Clay Catalysts : Montmorillonite-K10, a type of natural clay, has proven to be an efficient and cost-effective catalyst for the one-pot synthesis of 2-aminothiazoles from methyl carbonyls, iodine, and thiourea. researchgate.net

Magnetic Nanocatalysts : A highly efficient and magnetically recoverable nanocatalyst has been designed for the one-pot synthesis of 2-aminothiazoles. rsc.org This method uses trichloroisocyanuric acid (TCCA) as a safe and solid source of halogen, replacing more toxic reagents like molecular iodine or bromine. The catalyst can be easily separated from the reaction mixture using an external magnet. rsc.org

Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of thiazole derivatives. Domino reactions of propargyl bromides with thioureas can be performed under microwave irradiation, leading to the desired 2-aminothiazoles in high yields within minutes. wisdomlib.orgorganic-chemistry.org

Table 2: Modern and Green Synthetic Approaches

Methodology Catalyst/Medium Conditions Key Advantage Reference
Solvent-Free Reaction None Melted ketone + thiourea No solvent, rapid reaction, high yield organic-chemistry.org
Aqueous Synthesis β-Cyclodextrin / Water 50°C Use of water as a green solvent organic-chemistry.org
Reusable Acid Catalyst Silica Supported Tungstosilicic Acid Conventional heating or ultrasonic irradiation Catalyst is recoverable and reusable mdpi.com
Magnetic Nanocatalyst Ca/4-MePy-IL@ZY-Fe₃O₄ 80°C, Ethanol Magnetically separable, reusable, avoids toxic halogen sources rsc.org
Microwave-Assisted None Microwave irradiation Drastically reduced reaction times wisdomlib.orgorganic-chemistry.org
Clay Catalysis Montmorillonite-K10 80°C, DMSO Cost-effective, renewable catalyst researchgate.net

Catalytic Methods in Thiazoline Synthesis

Catalytic methods are pivotal in the synthesis of thiazolines, offering efficient and selective routes to these heterocyclic compounds. rsc.org Transition metal catalysts, in particular, have demonstrated significant utility in these transformations.

Palladium (Pd) Catalysis: Palladium complexes are effective catalysts for various reactions in thiazoline synthesis. For instance, a Pd(II) complex has shown exceptional catalytic activity in the synthesis of biaryls from phenylhydrazine (B124118) and aryl halides. rsc.org Microwave irradiation has been used in conjunction with Pd(II) catalysis for the amination reactions to produce thiazoline-containing ligands. rsc.org

Copper (Cu) Catalysis: Copper catalysts are also widely employed. A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a mild and functional group-tolerant method for synthesizing thiazoles. organic-chemistry.org Furthermore, copper-catalyzed oxidative processes using molecular oxygen as a green oxidant enable the synthesis of thiazoles from simple aldehydes, amines, and elemental sulfur. organic-chemistry.org Thiazoline–Cu(II) complexes have been shown to facilitate cycloaddition reactions. rsc.org

Samarium (Sm) Catalysis: Samarium chloride (SmCl₃) has been used to catalyze the condensation of Z-styryl sulfonylacetate with aminothiol (B82208) to form thiazolines. rsc.orgnih.gov The SmCl₃ activates the carbonyl carbon, facilitating nucleophilic attack by the thiol. rsc.orgnih.gov

Other Catalytic Systems: Trifluoromethanesulfonic acid (TfOH) catalyzes the coupling of α-diazoketones with thioureas to yield thiazole derivatives under mild, metal-free conditions. organic-chemistry.org N,N-dimethyl-4-aminopyridine (DMAP) catalyzes the direct C-2 aroylation of thiazoles with acid chlorides. organic-chemistry.org

Table 1: Overview of Catalytic Methods in Thiazoline Synthesis

Catalyst Reactants Product Type Key Features
Pd(II) complexes Phenylhydrazine, Aryl halides Biaryls High catalytic activity. rsc.org
Cu(II) complexes Oximes, Anhydrides, KSCN Thiazoles Mild reaction conditions, good functional group tolerance. organic-chemistry.org
SmCl₃ Z-styryl sulfonylacetate, Aminothiol Thiazolines Activated carbonyl carbon for nucleophilic attack. rsc.orgnih.gov
TfOH α-diazoketones, Thioureas Disubstituted thiazoles Metal-free, mild conditions. organic-chemistry.org
DMAP Thiazoles, Acid chlorides 2-Ketoazoles Transition-metal-free direct C-2 aroylation. organic-chemistry.org

Microwave-Assisted and Ultrasound-Mediated Protocols

To enhance reaction efficiency and align with green chemistry principles, microwave-assisted and ultrasound-mediated protocols have been developed for thiazoline synthesis.

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often leads to higher yields and lower energy consumption. researchgate.netasianpubs.org It has been successfully applied to the synthesis of 2-amino-4-phenyl-thiazole derivatives and various heterocyclic compounds, including those incorporating 1,2,4-triazole (B32235) and piperidine (B6355638) rings. researchgate.netnih.gov Microwave irradiation has also been used for the rapid synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and 3,5-dibenzyl-4-amino-1,2,4-triazole. nih.gov Furthermore, it has been employed in the synthesis of pyrimidine (B1678525) anchored derivatives with potential anticancer activity. nih.gov

Ultrasound-Mediated Synthesis: Ultrasonic irradiation is another green and efficient approach that accelerates the synthesis of organic compounds, leading to increased reaction rates and yields. nih.govresearchgate.net This method has been used for the synthesis of various thiazole derivatives, including those with a coumarin (B35378) nucleus, and for the preparation of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions. nih.govresearchgate.net The benefits of ultrasound-assisted synthesis include higher purity of products, lower costs, and simpler workups compared to conventional methods. researchgate.net

Table 2: Comparison of Microwave-Assisted and Ultrasound-Mediated Synthesis

Method Key Advantages Example Applications
Microwave-Assisted Rapid reactions, high yields, low energy consumption. researchgate.netasianpubs.org Synthesis of 2-amino-4-phenyl-thiazole derivatives researchgate.netasianpubs.org, N-substituted triazole derivatives nih.gov, pyrimidine derivatives. nih.gov
Ultrasound-Mediated Increased reaction rates and yields, high purity, green approach. nih.govresearchgate.net Synthesis of thiazole derivatives with a coumarin nucleus nih.gov, 1,3-thiazoles and 1,3,4-thiadiazines. researchgate.net

Solvent-Free and Aqueous Medium Approaches

In line with the principles of green chemistry, solvent-free and aqueous medium approaches for thiazoline synthesis have gained traction.

Solvent-Free Synthesis: Microwave irradiation has facilitated the synthesis of N,N'-diarylureas and other heterocyclic compounds under solvent-free conditions, offering advantages such as reduced reaction times and high yields. researchgate.net

Aqueous Medium Approaches: Water is an environmentally benign solvent, and its use in organic synthesis is highly desirable. An innovative approach has been developed for the union of multi-component reactions in water at room temperature to construct complex pyrazole- and pyranopyrazole-adorned 4H-chromene scaffolds. nih.gov This method involves the transient formation of four new heterocycles through ten covalent bonds in a single step. nih.gov The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), an environmentally friendly solvent that can be recovered and recycled, also promotes a wide range of reactions without the need for metal catalysts or additional reagents. nih.gov

Derivatization and Functionalization Strategies for the 4,5-Dihydrothiazol-2-amine Scaffold

The 4,5-dihydrothiazol-2-amine scaffold is a versatile platform for the development of new chemical entities with diverse biological activities. Derivatization and functionalization of this core structure are key strategies to explore its chemical space.

Reactions at the Exocyclic Amine Nitrogen

The exocyclic amine group of the 4,5-dihydrothiazol-2-amine scaffold is a primary site for functionalization.

Acylation and Amide Formation: The amino group can be readily acylated to form amides. For instance, 2-amino-5-(4-acetylphenylazo)-thiazole can be acetylated with acetic anhydride (B1165640) or reacted with benzoyl chloride to yield the corresponding N-acetylated or benzoyl amino derivatives. nih.govmdpi.com Similarly, reaction with chloroacetyl chloride produces the chloroacetyl amino derivative. nih.govmdpi.com This strategy has been used to synthesize a variety of N-substituted thiazole derivatives. nih.govmdpi.com

Formation of Schiff Bases: The exocyclic amine can undergo condensation with aldehydes to form Schiff bases (imines). For example, 4-(2,4-diethoxyphenyl)thiazol-2-amine reacts with 1H-indole-3-carboxaldehyde to yield the corresponding Schiff base. mdpi.com

Thiourea Derivatives: The isothiocyanate method is a convenient way to introduce a thiourea fragment onto the amine. This involves reacting the amine with an isothiocyanate. nih.gov

Modifications and Substitutions on the Dihydrothiazole Ring System

The dihydrothiazole ring itself can be modified to introduce further diversity.

Substitution at C4 and C5: The synthesis of 2-amino-4,5-diarylthiazole derivatives allows for the introduction of various substituents at the C4 and C5 positions of the thiazole ring. nih.govmdpi.com This has been achieved through the reaction of α-haloketones with thiourea. nih.govmdpi.com

Functionalization via Ring Opening: Chiral 4,5-dihydrothiazol-2-amines can be synthesized through a regio- and stereoselective ring-opening reaction of chiral 3-amino-4-aryl-azetidines with isothiocyanates. researchgate.net

Sulfone Moiety as a Reactive Tag: A sulfone group can be introduced onto the thiazole ring, acting as a versatile reactive tag. This allows for diverse transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, enabling further functionalization. rsc.org

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity in a single step. nih.govnih.govresearchgate.net

Three-Component Reactions (3CRs): Biologically active tetrahydropyrimidine (B8763341) derivatives have been synthesized via a 3CR of vanillic aldehydes, N-methylthiourea, and methyl acetoacetate. nih.gov Another example is the synthesis of dihydropyrimidinone derivatives through the one-pot MCR method involving various aldehydes, ethyl acetoacetate, and urea. jmchemsci.com

Four-Component Reactions (4CRs): A four-component reaction involving the 1,3-dipolar cycloaddition of cyclopentanone–proline enamines, pentanone, carboxylic acid, and sulfonyl azides has been used to synthesize amidino depsipeptides. nih.gov Another MCR involves the addition of Grignard reagents to o-OBoc salicylaldehydes in the presence of 4,5-dihydrooxazoles, leading to N-amino-benzylated phenols. nih.gov

Union of MCRs: An unprecedented union of two distinct four-component reactions has been reported for the construction of pyrazole- and pyranopyrazole-adorned 4H-chromene from simple reactants in water. nih.gov

This strategic diversification through MCRs allows for the rapid generation of libraries of complex molecules based on the 4,5-dihydrothiazole-2-amine scaffold for further investigation.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4,5 Dihydrothiazol 2 Amine Sulphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4,5-Dihydrothiazol-2-amine sulphate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that offer primary structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4,5-Dihydrothiazol-2-amine sulphate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Due to the presence of the sulphate counter-ion, the amine group is likely to be protonated, forming an ammonium (B1175870) group (-NH3+). The protons on the dihydrothiazole ring, specifically the two methylene (B1212753) (-CH2-) groups at positions 4 and 5, would give rise to characteristic signals. The chemical shifts of these protons are influenced by their proximity to the electronegative sulfur and nitrogen atoms.

In a typical deuterated solvent like DMSO-d6, the methylene protons at C4 and C5 would likely appear as triplets due to coupling with each other. The protons of the ammonium group might appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4,5-Dihydrothiazol-2-amine sulphate, three distinct carbon signals are anticipated. The carbon atom at position 2 (C2), being part of the guanidinium-like system and bonded to three nitrogen/sulfur atoms, would resonate at a significantly downfield chemical shift. The two methylene carbons at positions 4 and 5 (C4 and C5) would appear at higher field, with their exact chemical shifts influenced by the neighboring heteroatoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,5-Dihydrothiazol-2-amine Sulphate

Atom Nucleus Predicted Chemical Shift (ppm) in DMSO-d6 Multiplicity Notes
H on C4¹H~3.4 - 3.6TripletCoupled to C5 protons.
H on C5¹H~3.1 - 3.3TripletCoupled to C4 protons.
H on N2¹H~7.3 - 7.5Broad SingletProtons of the ammonium group.
C2¹³C~170 - 175-Guanidinium-like carbon.
C4¹³C~45 - 50-Methylene carbon adjacent to sulfur.
C5¹³C~25 - 30-Methylene carbon adjacent to nitrogen.

Two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of atoms and for distinguishing between potential regioisomers.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the C4 and C5 methylene protons, confirming their adjacent relationship in the dihydrothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC or HMQC spectrum would show correlations between the C4 protons and the C4 carbon, and between the C5 protons and the C5 carbon. This definitively assigns the proton signals to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the ammonium protons would be expected to show a correlation to the C2 carbon. The C4 protons might show a correlation to the C2 and C5 carbons, while the C5 protons could show correlations to the C2 and C4 carbons. These correlations are instrumental in piecing together the molecular framework and confirming the specific regioisomer.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. For the cationic part of 4,5-Dihydrothiazol-2-amine sulphate, [C₃H₇N₂S]⁺, the exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition with high confidence.

Interactive Data Table: Predicted HRMS Data for the Cation of 4,5-Dihydrothiazol-2-amine

Ion Formula Calculated Monoisotopic Mass (Da)
[C₃H₇N₂S]⁺C₃H₇N₂S103.0324

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of the 4,5-dihydrothiazol-2-amine cation) and its subsequent fragmentation. Analysis of the resulting fragment ions provides valuable information about the molecule's structure. Common fragmentation pathways for such a cation could involve the loss of small neutral molecules like ethene (C₂H₄) from the dihydrothiazole ring or the cleavage of the ring itself. The fragmentation pattern serves as a structural fingerprint.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

For 4,5-Dihydrothiazol-2-amine sulphate, key vibrational modes would include:

N-H Stretching: The protonated amine group (-NH3+) would exhibit characteristic stretching vibrations in the IR spectrum, typically in the region of 3100-3300 cm⁻¹.

C-H Stretching: The methylene groups in the ring will show C-H stretching vibrations, usually just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond character in the thiazoline (B8809763) ring would result in a strong absorption in the IR spectrum around 1600-1650 cm⁻¹.

S-O Stretching: The sulphate counter-ion (SO₄²⁻) has characteristic strong absorption bands in the IR spectrum due to S-O stretching, typically around 1100 cm⁻¹. nih.gov In the Raman spectrum, the symmetric stretch of the sulphate ion is particularly strong and appears around 980 cm⁻¹. nih.gov

C-S Stretching: The carbon-sulfur bond in the thiazole (B1198619) ring will have a characteristic stretching vibration, although it is often weaker and can be found in the fingerprint region of the spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and the sulphate counter-ion.

Interactive Data Table: Predicted Key IR and Raman Vibrational Frequencies for 4,5-Dihydrothiazol-2-amine Sulphate

Functional Group/Bond Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
-NH3⁺Stretching3100 - 3300IR
-CH₂-Stretching2850 - 3000IR, Raman
C=NStretching1600 - 1650IR
SO₄²⁻Stretching~1100IR
SO₄²⁻Symmetric Stretch~980Raman

X-ray Crystallography for Solid-State Structural Determination

No specific crystal structure for 4,5-dihydrothiazol-2-amine sulphate has been reported in the reviewed scientific literature. However, the crystal structure of a closely related compound, tris(2-amino-1,3-thiazolium) hydrogen sulfate (B86663) sulfate monohydrate, has been determined, providing valuable data. nih.govresearchgate.net This compound, with the formula 3C₃H₅N₂S⁺·HSO₄⁻·SO₄²⁻·H₂O, crystallizes in the monoclinic system. nih.gov The 2-amino-1,3-thiazolium cation in this structure is the aromatic analogue of the 4,5-dihydrothiazol-2-amine cation.

The crystal data for tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate is presented in the table below.

Crystal Data
Compound tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate
Formula 3C₃H₅N₂S⁺·HSO₄⁻·SO₄²⁻·H₂O
Molar Mass 514.59 g/mol
Crystal System Monoclinic
Space Group P2/n
Unit Cell Dimensions a = 11.6418 (1) Å
b = 9.8549 (1) Å
c = 17.4291 (1) Å
β = 90.3853 (7)°
Volume 1999.57 (3) ų
Z 4
Temperature 120 K
Radiation Cu Kα

Data sourced from Acta Crystallographica Section E: Structure Reports Online nih.gov

In another related structure, that of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, the five-membered dihydrothiazolium ring adopts an envelope conformation. nih.gov This provides a likely conformation for the cation in 4,5-dihydrothiazol-2-amine sulphate.

The crystal structure of tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate is characterized by an extensive three-dimensional network of hydrogen bonds. nih.govresearchgate.netresearchgate.net These interactions are crucial in defining the packing of the ions and water molecules within the crystal lattice.

The primary feature of the crystal packing is the formation of chains of alternating hydrogen sulfate (HSO₄⁻) and sulfate (SO₄²⁻) anions and water molecules, linked by strong O—H⋯O hydrogen bonds. nih.gov The 2-amino-1,3-thiazolium cations then connect these anionic chains through a series of N—H⋯O hydrogen bonds involving the amine group and the ring nitrogen of the cations, and the oxygen atoms of the sulfate and hydrogen sulfate anions. nih.govresearchgate.net

The hydrogen bonding can be summarized as follows:

Anion-Water Chains: Strong O—H⋯O interactions link the sulfate and hydrogen sulfate ions with water molecules, forming the backbone of the structure. nih.gov

Cation-Anion Interactions: The amine group (NH₂) of the 2-amino-1,3-thiazolium cation acts as a hydrogen bond donor to the oxygen atoms of the sulfate anions. These strong N—H⋯O bonds have donor-acceptor distances ranging from 2.695 (2) to 2.968 (2) Å. nih.gov

Weak Interactions: Weaker C—H⋯O hydrogen bonds also contribute to the stability of the crystal lattice. nih.gov

A notable feature in the crystal packing of many 2-aminothiazole (B372263) derivatives is the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds, creating a characteristic R²₂(8) ring motif. sigmaaldrich.com However, in the case of the tris(2-amino-1,3-thiazolium) sulfate salt, the hydrogen bonding is dominated by interactions with the sulfate anions rather than cation-cation dimerization. nih.gov

The table below details the significant hydrogen bond distances observed in the crystal structure of tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate.

Hydrogen Bond (D-H···A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1W-H1W1···O10.841.642.474(2)177
O1W-H2W1···O50.841.932.763(2)170
N1-H1···O20.881.822.695(2)172
N1-H2···O60.882.102.968(2)169
C2-H2A···O70.952.443.380(2)171
C5-H5A···O80.952.303.238(2)170

D = Donor atom, A = Acceptor atom. Data sourced from Acta Crystallographica Section E: Structure Reports Online nih.gov

These interactions collectively create a stable, tightly packed three-dimensional structure. The insights gained from the crystal structure of tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate strongly suggest that the solid-state structure of 4,5-dihydrothiazol-2-amine sulphate would also be heavily influenced by a complex network of hydrogen bonds between the aminodihydrothiazolium cations and the sulfate anions.

Computational and Theoretical Studies of 4,5 Dihydrothiazol 2 Amine Sulphate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular structure, stability, and electronic properties. These methods are routinely applied to heterocyclic compounds, including those with a thiazole (B1198619) core, to elucidate their behavior at a subatomic level.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is frequently employed to study thiazole derivatives, offering a balance between computational cost and accuracy. DFT calculations are used to optimize molecular geometries, determine thermodynamic parameters, and analyze electronic properties. researchgate.netuobaghdad.edu.iq For instance, in studies of various 2-aminothiazole (B372263) derivatives, DFT has been used to calculate parameters like the total energy, heat of formation, and dipole moment, which are crucial for understanding the stability and reactivity of these molecules. researchgate.netnih.gov

DFT serves as the foundation for further analyses, such as calculating the energies of frontier molecular orbitals (HOMO and LUMO) and mapping the molecular electrostatic potential, which are discussed in subsequent sections. nih.govdntb.gov.ua

Table 1: Application of DFT in the Study of Thiazole Derivatives

Parameter Calculated Significance Relevant Studies
Optimized Molecular GeometryProvides the most stable 3D structure of the molecule. nih.govnih.gov
Thermodynamic ParametersIncludes total energy and heat of formation to assess stability. researchgate.net
Electronic PropertiesDipole moment, polarizability, and orbital energies. researchgate.netnih.gov
Vibrational FrequenciesPredicts IR and Raman spectra for structural confirmation. nih.gov

This table is generated based on methodologies applied to related thiazole compounds.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, they can provide highly accurate results for conformational and energetic analyses. These methods are particularly valuable for studying flexible molecules where multiple conformations may exist.

For molecules containing a sulphate group, ab initio calculations can reveal how the charged and bulky sulphate affects the molecule's preferred three-dimensional shape. For example, studies on other sulfated molecules have demonstrated that the introduction of a sulphate group can significantly shift the conformational equilibrium, altering the orientation of different parts of the molecule relative to each other. This, in turn, can influence its biological activity and interactions with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility and how a ligand might interact with a biological target, such as a protein.

In the context of thiazole derivatives, MD simulations can be used to:

Explore the different conformations a molecule can adopt in a solution or a biological environment.

Analyze the stability of a ligand when bound to a protein's active site.

Investigate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, MD simulations coupled with molecular docking are often used to validate the binding modes of potential drug candidates and to assess the stability of the predicted interactions. mdpi.com This approach is critical in drug design to understand how a molecule like a 4,5-dihydrothiazol-2-amine derivative might behave at a receptor site.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. Methods like DFT and Time-Dependent DFT (TD-DFT) are commonly used for this purpose.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. Comparing the calculated spectrum with the experimental one helps in assigning the observed vibrational bands to specific functional groups and modes of vibration. nih.gov

Electronic Spectroscopy: TD-DFT is used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Visible spectrum.

These predictive methods are routinely applied in the characterization of new thiazole derivatives and would be directly applicable to analyzing 4,5-Dihydrothiazol-2-amine sulphate. nih.govdntb.gov.uanih.gov

Elucidation of Reaction Mechanisms and Transition States using Computational Tools

Computational tools are invaluable for studying the mechanisms of chemical reactions, allowing researchers to map out the energy landscape of a reaction pathway. By calculating the energies of reactants, products, intermediates, and transition states, chemists can understand how a reaction proceeds and what factors control its rate and outcome.

For thiazole synthesis, such as the common Hantzsch thiazole synthesis which involves the reaction of a thiourea (B124793) with an α-haloketone, computational methods can:

Identify the most likely reaction pathway among several possibilities.

Characterize the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate.

Explain the regioselectivity and stereoselectivity of a reaction.

These computational insights help in optimizing reaction conditions to improve the yield and purity of the desired product.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are standard computational techniques used to understand and predict the chemical reactivity of a molecule. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. MEP analysis is crucial for predicting how a molecule will interact with other molecules, including biological receptors.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a better electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive. nih.gov

Table 2: Key Findings from FMO and MEP Analysis of Related Thiazole Compounds

Analysis Type Key Finding Implication for Reactivity Relevant Studies
MEP Negative potential is often localized on nitrogen and sulfur atoms.These sites are prone to interaction with electrophiles or hydrogen bond donors. nih.gov
FMO (HOMO) The HOMO is often distributed over the thiazole ring and amine group.This region is the primary site for electron donation in reactions. researchgate.netnih.gov
FMO (LUMO) The LUMO can be located on the thiazole ring or adjacent substituents.This region is the primary site for accepting electrons. researchgate.netnih.gov
FMO (HOMO-LUMO Gap) The energy gap correlates with chemical reactivity and stability.A smaller gap suggests higher reactivity. nih.gov

This table is generated based on methodologies applied to related thiazole compounds.

Investigation of Biological Activity and Molecular Interactions of 4,5 Dihydrothiazol 2 Amine Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of 4,5-Dihydrothiazol-2-amine Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds and designing new derivatives with enhanced potency.

SAR studies on various analogues of 4,5-dihydrothiazol-2-amine have identified several structural motifs crucial for their biological effects. For instance, in a series of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives evaluated for antithrombotic activity, electronic parameters of the substituents were found to be the most significant factor influencing activity. nih.govresearchgate.net This suggests that the electronic environment of the molecule plays a more critical role than its hydrophobicity or steric bulk in this specific biological context. nih.govresearchgate.net

In the context of antibacterial activity, modifications on the 2-aryl substituent of 4,5-dihydrothiazole analogues have shown that the presence of a 2'-hydroxy group is critical. Studies indicated that both electron-donating and electron-withdrawing groups could eliminate antibacterial activity unless a hydroxyl group was present at the 2'-position of the aryl ring. nih.gov

Further research on other thiazole (B1198619) derivatives has expanded on these findings. For anticholinesterase activity, derivatives of 4-arylthiazole-2-amine showed that substituents on the phenyl ring significantly impact potency. For example, a compound featuring a vanillin-like moiety (methoxy and hydroxyl groups on the phenyl ring) attached to the core structure via a hydrazineylidene linker was identified as a highly active agent against acetylcholinesterase (AChE). mdpi.com The combination of a pyridine (B92270) core with a 2,3-dihydrothiazole (B1197258) moiety was found to be significant for cyclin-dependent kinase 2 (CDK2) inhibitory activity. nih.gov

A summary of key structural features and their impact on biological activity is presented below.

Derivative Class Key Structural Feature Impact on Biological Activity Target/Activity
2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazolesElectronic parameters (F, sigma, or mu) of substituentsHigh correlation with activity; hydrophobic and steric factors are insignificant. nih.govresearchgate.netAntithrombotic
2-Aryl-4,5-dihydrothiazole analogues2'-hydroxy group on the 2-aryl substituentEssential for antibacterial effect. nih.govAntibacterial
4-Arylthiazole-2-yl hydrazineylidene derivativesMethoxy and hydroxyl groups on the terminal phenyl ringPotent inhibition. mdpi.comAnticholinesterase (AChE)
Pyridine-2,3-dihydrothiazole hybridsHybridization of pyridine with 2,3-dihydrothiazoleSignificant for inhibitory activity. nih.govCDK2 Inhibition
4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-onesSubstitutions on quinoline (B57606) and thiazole phenyl ringsModulates antimicrobial potency, with greater effect against Gram-negative strains. nih.govmdpi.comAntimicrobial

Computational methods are integral to modern drug discovery, providing insights into ligand-receptor interactions and predicting the activity of novel compounds. nih.govnih.gov Molecular docking is a widely used technique to simulate the binding of a ligand to the active site of a target protein, helping to rationalize observed biological activities and guide the design of new derivatives. nih.govnih.gov

For example, molecular docking studies of 4,5-dihydrothiazole derivatives based on pyrazole (B372694) and natural alkaloids were performed against penicillin-binding proteins (PBP4) of E. coli and S. aureus. nih.govresearchgate.net These studies helped determine the binding energy of stable ligand-receptor complexes and identify key intermolecular interactions, such as hydrogen bonds with specific amino acid residues. nih.gov Similarly, docking has been used to investigate the binding modes of thiazole derivatives with targets like DNA gyrase and the active site of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govelsevierpure.com

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors—numerical values that quantify various physicochemical properties of a molecule (e.g., electronic, steric, hydrophobic)—to develop predictive equations. nih.govresearchgate.net In the study of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives, QSAR analysis revealed that antithrombotic activity correlated best with electronic parameters, achieving a high statistical significance. nih.govresearchgate.net This type of model allows for the in silico screening of virtual compounds, prioritizing the synthesis of those with the highest predicted activity and reducing the reliance on extensive animal testing. nih.gov

Exploration of Molecular Targets and Putative Mechanism of Action (Excluding Clinical Outcomes)

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action. Research has implicated several proteins and pathways in the biological effects of 4,5-dihydrothiazol-2-amine derivatives.

Bacterial Enzymes: For their antibacterial effects, derivatives have been shown to target enzymes essential for bacterial survival. Molecular docking studies suggest that some 4,5-dihydrothiazole analogues bind to penicillin-binding protein 4 (PBP4), a component involved in cell wall synthesis. nih.govresearchgate.net Other research indicates a mechanism involving the disruption of fatty acid synthesis in bacteria. nih.gov DNA gyrase, an enzyme critical for bacterial DNA replication, has also been identified as a potential target. nih.gov

Kinases: Several kinases, which are key regulators of cellular signaling, are modulated by thiazole derivatives. Certain pyridine-dihydrothiazole hybrids act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase 3β (GSK3β), proteins involved in cell cycle regulation and metabolism. nih.gov Another target is the Rho-associated coiled-coil containing protein kinase II (ROCK II), a modulator of the cytoskeleton, with some 4-aryl-5-aminoalkyl-thiazole-2-amines showing potent inhibition. nih.gov The extracellular signal-regulated kinase (ERK) pathway is another implicated target. researchgate.net

Inflammatory Enzymes: In the context of anti-inflammatory activity, derivatives have been shown to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. frontiersin.org

Other Targets: Other identified targets include acetylcholinesterase (AChE) for Alzheimer's disease research, prolyl oligopeptidase (PREP) which is involved in neuropeptide metabolism and protein aggregation, and several fungal enzymes in Candida albicans like glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.comnih.govmdpi.com

The mechanism of action for some derivatives has been further explored. For instance, the anti-inflammatory effect of certain 3,5-diaryl-4,5-dihydropyrazole-thiazole hybrids is attributed to their ability to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by blocking the MAPKs signaling pathway in immune cells. researchgate.net

In Vitro Pharmacological Profiling Methodologies (Excluding Human Clinical Data)

In vitro assays are essential for the initial pharmacological characterization of new chemical entities, providing data on their potency and mechanism of action at the molecular and cellular levels.

Enzyme inhibition assays are a cornerstone of pharmacological profiling, used to quantify the potency of a compound against a specific enzyme target. Typically, the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is determined.

Various assay formats are employed. For example, the inhibitory activity of thiazole analogues against ROCK II has been screened using an enzyme-linked immunosorbent assay (ELISA). nih.gov For cholinesterases, a colorimetric method developed by Ellman is commonly used to measure enzyme activity. mdpi.com Luminescent kinase assays are used to evaluate inhibitors of targets like CDK2 and GSK3β, where the amount of ATP remaining after the kinase reaction is measured via a luciferase-luciferin reaction, with light output being inversely correlated with kinase activity. nih.gov The inhibition of COX and 5-LOX enzymes has also been quantified to assess anti-inflammatory potential. frontiersin.org The ability of certain triazine derivatives to inhibit the Rad6B ubiquitin conjugating enzyme has also been evaluated in vitro. ebi.ac.uk

A selection of reported inhibitory activities for thiazole derivatives is shown below.

Compound/Derivative Target Enzyme IC₅₀ Value
Compound 10l (4-aryl-5-aminomethyl-thiazole-2-amine derivative)ROCK II20 nM. nih.gov
Compound 2i (Thiazole-hydrazineylidene-phenol derivative)Acetylcholinesterase (AChE)0.028 µM. mdpi.com
Compound 13a (Pyridine-dihydrothiazole hybrid)CDK2/cyclin A0.043 µM. nih.gov
Compound 13a (Pyridine-dihydrothiazole hybrid)GSK3β0.081 µM. nih.gov
Compound 5e (4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative)COX-20.76 µM. frontiersin.org

Cell-based assays provide a more integrated view of a compound's activity within a biological system. These assays can measure how a compound modulates specific cellular signaling pathways or processes.

For example, to investigate the anti-inflammatory properties of dihydropyrazole-thiazole derivatives, lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells are used. The inhibitory effect of the compounds on the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β in the cell culture medium is then quantified. researchgate.net Western blotting can also be used to measure the expression levels of key pathway proteins like inducible nitric oxide synthase (iNOS) and COX-2. researchgate.net

Antimicrobial and Antifungal Activity Assessment Methodologies

The evaluation of the antimicrobial and antifungal properties of 4,5-dihydrothiazol-2-amine derivatives is a cornerstone of their biological investigation. Standardized and reproducible methods are crucial for determining the efficacy of these compounds against a spectrum of pathogens. The primary techniques employed are broth microdilution and agar (B569324) diffusion methods, which are used to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Commonly used methodologies include:

Broth Dilution Method: This technique involves preparing a series of dilutions of the test compound in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity to determine the MIC value. The broth dilution method is widely used for its quantitative results. mdpi.comnih.gov For instance, the anti-Candida albicans activity of trisubstituted 2-amino-4,5-diarylthiazole derivatives was assessed using the microdilution method. mdpi.comnih.gov

Agar Well Diffusion Method: In this method, an agar plate is uniformly inoculated with the test microorganism. Wells are then punched into the agar, and a solution of the test compound is added to each well. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it inhibits microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity. This method was used to test a series of 2,3-substituted thiazolidine-4-one derivatives. nanobioletters.com

Turbidimetric Method: The antimicrobial activity of novel 4-(4-bromophenyl)-thiazol-2-amine derivatives was evaluated using a turbidimetric method to determine their in vitro efficacy. researchgate.net

These assessments are typically performed against a panel of clinically relevant bacterial and fungal strains. Bacterial species often include Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nanobioletters.comnih.gov Fungal assessments commonly utilize various Candida species, including Candida albicans. mdpi.comnih.govscielo.br The results are often compared to standard reference drugs like Ciprofloxacin, Norfloxacin (B1679917), and Fluconazole to gauge the relative potency of the synthesized derivatives. nanobioletters.comresearchgate.net

Table 1: Antimicrobial and Antifungal Activity of Selected Thiazole Derivatives

Compound/Derivative Test Method Target Organism(s) Key Findings (MIC values) Reference(s)
5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives (4a-4h) Broth Microdilution Various bacteria and fungi Compound 4f showed efficacy against C. glabrata (MIC: 31.25 µg/ml). Compound 4c was most active against E. coli (MIC: <31.25 µg/ml). scielo.br
2,3-substituted thiazolidine-4-one derivatives (1-10) Agar Well Diffusion S. aureus, P. aeruginosa, S. typhi, C. albicans Compounds 1, 3, 8, and 9 showed the highest activity against all tested strains with zones of inhibition from 15.22 to 19.93 mm. nanobioletters.com
2-Amino-4,5-diarylthiazole derivative (5a8) Microdilution Candida albicans Exhibited significant anti-Candida albicans activity (MIC80 = 9 µM), comparable to fluconazole. mdpi.comnih.gov
4-(4-Bromophenyl)-thiazol-2-amine derivatives (p2, p3, p4, p6) Turbidimetric Method Bacteria and Fungi Showed promising antimicrobial activity comparable to standard drugs norfloxacin and fluconazole. researchgate.net
Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids Broth Dilution Gram-positive and Gram-negative bacteria Most active compounds possessed a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L, similar to or higher than reference drugs oxacillin (B1211168) and cefuroxime. mdpi.com

Protein Binding Studies and Interaction Mechanisms (e.g., DNA/BSA binding studies using spectroscopic techniques and molecular docking)

Understanding how 4,5-dihydrothiazol-2-amine derivatives interact with biological macromolecules is essential for elucidating their mechanism of action. Researchers utilize a combination of spectroscopic techniques and computational modeling to study these interactions, primarily with proteins like Bovine Serum Albumin (BSA) and with Deoxyribonucleic acid (DNA).

Spectroscopic Techniques:

UV-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy: These methods are employed to investigate the binding of compounds to DNA. Changes in the UV-Vis absorption spectrum of a compound upon addition of DNA can indicate an interaction. CD spectroscopy provides information about conformational changes in the DNA structure upon binding, helping to distinguish between different binding modes such as intercalation (insertion between base pairs) or groove binding. For instance, studies on hybrid pyrimidine (B1678525) derivatives have used UV/Vis and CD spectroscopy to confirm that the compounds bind with DNA through a combination of groove binding and partial intercalation. mdpi.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a small molecule (ligand) and a protein target at the atomic level. This method helps to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding affinity, often expressed as a docking score in kcal/mol.

Protein Target Docking: Derivatives of 2-aminothiazole (B372263) have been docked against various fungal protein targets to understand their antifungal mechanism. For example, the most active anti-Candida derivative, 5a8, was docked against several target proteins, including glutamine-fructose-6-phosphoamidotransferase (GFAT). The results showed that the compound fits into the protein's active site, forming hydrogen bonds with specific amino acid residues like Gly-500 and Glu-591, and hydrophobic interactions with others. mdpi.com Similarly, molecular docking of certain thiazoline (B8809763) derivatives against the penicillin-binding protein (PBP4) of E. coli has been performed to predict their antibacterial activity. nih.gov

DNA Interaction Docking: Molecular docking simulations are also used to clarify drug-DNA interactions. Studies on benzo[d]thiazol-2-amine derivatives have used docking to analyze their binding modes within the DNA groove, focusing on hydrogen bonding, hydrophobic interactions, and binding energies. nih.gov

These combined approaches provide a detailed picture of the molecular interactions underlying the biological activity of these compounds, guiding the design of new derivatives with improved efficacy.

Table 2: Molecular Docking and Interaction Studies of Thiazole Derivatives

Derivative Target Molecule Method Key Findings Reference(s)
1,3-Thiazoline derivatives Penicillin-binding protein 4 (PBP4) of E. coli Molecular Docking Showed weak binding energies; for example, compound 8 had a binding energy of -5.2 kcal/mol, forming hydrogen bonds with ASN 308. nih.gov
2-Amino-4,5-diarylthiazole derivative (5a8) Glutamine-fructose-6-phosphoamidotransferase (GFAT) Molecular Docking Compound 5a8 binds within the protein's active site via hydrogen bonds and hydrophobic interactions. The docking score was -7.426 kcal/mol. mdpi.com
Benzo[d]thiazol-2-amine derivatives (2 and 3) Human Epidermal growth factor receptor (HER) and DNA Molecular Docking Compounds 2 and 3 showed high binding affinities to the HER enzyme (docking scores up to -10.4 kcal/mol for compound 2) and effective interactions with DNA. nih.gov
Hybrid 4,6-dihydrazone pyrimidine derivatives (10a and 10f) DNA UV/Vis, CD Spectroscopy, Molecular Docking The compounds bind to DNA through groove binding and partial intercalation. mdpi.com
4-(4-Bromophenyl)-thiazol-2-amine derivatives (p2, p3, p4, p6) Fungal Lanosterol 14-alpha demethylase (PDB ID: 1JIJ) Molecular Docking The compounds displayed good docking scores within the binding pocket of the selected protein. researchgate.net

Compound Index

Analytical Methodologies for the Detection and Quantification of 4,5 Dihydrothiazol 2 Amine Sulphate and Its Metabolites

Chromatographic Techniques for Separation and Purity Assessment.

Chromatographic methods are central to the separation and purity assessment of 4,5-Dihydrothiazol-2-amine sulphate. These techniques allow for the separation of the target compound from impurities and its metabolites.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like 4,5-Dihydrothiazol-2-amine sulphate. The development of a robust HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector. A reversed-phase C18 column is often a suitable starting point for polar compounds.

The mobile phase composition is a critical factor. A typical mobile phase might consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous buffer should be controlled to ensure the consistent ionization state of the analyte, which is crucial for reproducible retention times. Given that 4,5-Dihydrothiazol-2-amine is a basic compound, a slightly acidic to neutral pH is generally preferred. Gradient elution, where the proportion of the organic modifier is increased over time, can be effective for separating the parent compound from its metabolites which may have different polarities.

Detection is commonly achieved using a UV detector, as the thiazoline (B8809763) ring is expected to have a UV absorbance maximum. The selection of the appropriate wavelength is vital for achieving optimal sensitivity.

Table 1: Illustrative HPLC Method Parameters for 4,5-Dihydrothiazol-2-amine Sulphate Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 240 nm

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of 4,5-Dihydrothiazol-2-amine sulphate by GC is challenging due to its low volatility and the potential for thermal degradation. Therefore, derivatization is often necessary to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization reagents for amines include silylating agents (e.g., BSTFA, TMCS) or acylating agents (e.g., trifluoroacetic anhydride). The derivatized analyte can then be separated on a capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. Detection can be performed using a Flame Ionization Detector (FID) or, for greater specificity and sensitivity, a Mass Spectrometer (MS). GC-MS would provide structural information, aiding in the identification of metabolites.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the preliminary assessment of purity. For 4,5-Dihydrothiazol-2-amine sulphate, a silica (B1680970) gel TLC plate can be used as the stationary phase.

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a polar organic solvent (e.g., ethyl acetate (B1210297) or methanol) and a less polar solvent (e.g., dichloromethane (B109758) or hexane) is often employed. The addition of a small amount of a base, such as triethylamine (B128534) or ammonia, can help to reduce tailing of the basic analyte spot. Visualization of the spots can be achieved under UV light or by staining with a suitable reagent like iodine vapor or ninhydrin, which is reactive towards primary amines. The retention factor (Rf) value can be used for identification purposes.

Spectrophotometric and Spectrofluorometric Assays for Quantification.

Spectrophotometric and spectrofluorometric methods can be utilized for the quantification of 4,5-Dihydrothiazol-2-amine sulphate, particularly in bulk drug analysis or simple formulations where interfering substances are minimal. These methods are based on the principle that the analyte absorbs light at a specific wavelength.

A UV-Vis spectrophotometer can be used to measure the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their concentrations. The concentration of the analyte in an unknown sample can then be determined from this curve.

For spectrofluorometric assays, the compound must either be naturally fluorescent or be derivatized with a fluorescent reagent. This method generally offers higher sensitivity and selectivity compared to spectrophotometry.

Electrophoretic Methods (e.g., Capillary Electrophoresis).

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like 4,5-Dihydrothiazol-2-amine sulphate. In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary filled with an electrolyte solution.

The cationic nature of the protonated 4,5-Dihydrothiazol-2-amine makes it an ideal candidate for capillary zone electrophoresis (CZE). The choice of buffer pH is crucial for controlling the charge and, therefore, the electrophoretic mobility of the analyte. An acidic buffer would ensure the compound is fully protonated and migrates towards the cathode. The addition of organic modifiers to the buffer can be used to optimize the separation. Detection is typically performed using an on-column UV detector. CE can offer high efficiency, short analysis times, and minimal sample and reagent consumption.

Development of Robust Extraction and Sample Preparation Protocols for Various Matrices.

The analysis of 4,5-Dihydrothiazol-2-amine sulphate in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples requires effective extraction and sample preparation to remove interfering substances.

Liquid-Liquid Extraction (LLE) can be employed by adjusting the pH of the aqueous sample to render the analyte neutral, allowing its extraction into an immiscible organic solvent. The choice of the organic solvent is critical for achieving high extraction efficiency.

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique. A cation-exchange SPE cartridge could be particularly effective for isolating the basic 4,5-Dihydrothiazol-2-amine. The sample is loaded onto the cartridge, interfering substances are washed away, and the analyte is then eluted with a suitable solvent, often by changing the pH or ionic strength.

Protein Precipitation is a common method for sample preparation of plasma or serum samples. This involves the addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into an HPLC system or further purified.

The development of a robust extraction protocol is essential for obtaining accurate and reliable quantitative data and for protecting the analytical instrumentation from contamination.

Table 2: Summary of Analytical Methodologies

TechniquePrincipleApplicationKey Considerations
HPLC Differential partitioning between a stationary and mobile phase.Separation, quantification, purity assessment.Column chemistry, mobile phase composition and pH, detector selection.
GC Partitioning into a gaseous mobile phase.Analysis of volatile and thermally stable compounds.Derivatization is likely required; choice of column and detector.
TLC Separation on a thin layer of adsorbent material.Reaction monitoring, preliminary purity checks.Choice of eluent system, visualization method.
Spectrophotometry Measurement of light absorption.Quantification in simple matrices.Wavelength selection, potential for interference.
Capillary Electrophoresis Separation based on electrophoretic mobility in an electric field.High-resolution separation of charged species.Buffer pH and composition, detector sensitivity.
LLE/SPE Extraction and purification from complex matrices.Sample preparation.Solvent selection, pH adjustment, choice of SPE sorbent.

Applications of 4,5 Dihydrothiazol 2 Amine Sulphate and Its Derivatives in Chemical Research and Industry

Role as Synthetic Intermediates in Organic Synthesis

The 2-aminothiazole (B372263) core, including its dihydro derivative, is a cornerstone in synthetic organic chemistry, valued for its utility as a versatile intermediate in the creation of complex molecules. nih.govresearchgate.netdoaj.org Its structure features an active amino group and a reactive thiazole (B1198619) ring, which can undergo various transformations such as oxidation, reduction, and substitution, allowing for the introduction of diverse functional groups. smolecule.com

A primary method for creating 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thiourea (B124793). wikipedia.orgnih.gov This classic reaction has been adapted and modified to produce a vast array of substituted thiazoles. The 2-aminothiazole moiety is a key building block for a wide range of biologically active compounds, including pharmaceuticals like sulfur drugs, antibiotics, and agents with anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netnih.govmdpi.com

The reactivity of the amino group allows for acylation, alkylation, and the formation of Schiff bases, leading to a broad library of derivatives. nih.gov For instance, reacting 2-aminothiazole with acyl halides or acid anhydrides produces corresponding amides, which can be further modified. nih.govmdpi.com These synthetic pathways have been instrumental in the development of novel compounds for drug discovery and medicinal chemistry research, where the thiazole ring is a common feature in many therapeutic agents. nih.govresearchgate.net Researchers have synthesized series of 2-amino-thiazole-5-carboxylic acid phenylamides that show anti-proliferative effects on cancer cell lines. nih.gov The synthesis of these derivatives often involves multi-step reactions, starting from the basic 2-aminothiazole scaffold. nih.govmdpi.com

Interactive Table: Examples of Reactions Involving 2-Aminothiazole Derivatives
Starting MaterialReagent(s)Product TypeApplication AreaReference(s)
α-Haloketone & ThioureaBromine/Iodine2-AminothiazoleCore Synthesis wikipedia.orgnih.gov
2-AminothiazoleAcyl HalidesN-acylated 2-aminothiazolesMedicinal Chemistry nih.gov
2-AminothiazoleAromatic AldehydesSchiff BasesSynthetic Intermediates nih.gov
4,5-Dihydrothiazol-2-amine sulphateOxidizing AgentsSulfoxides/SulfonesFunctional Group Intro smolecule.com
4,5-Dihydrothiazol-2-amine sulphateReducing AgentsThiols/AminesFunctional Group Intro smolecule.com

Applications in Material Science and Polymer Chemistry

Derivatives of 2-aminothiazole have found notable applications in the field of material science, primarily as components in dyes and as corrosion inhibitors.

Dyes for Synthetic Fibers: The chemical structure of 2-aminothiazole derivatives makes them suitable for use in the synthesis of various types of dyes for synthetic fibers. nih.govresearchgate.netdoaj.org The ability to introduce different substituents onto the thiazole ring allows for the tuning of color and performance properties of the resulting dyes.

Corrosion Inhibitors: A significant application of 2-aminothiazole derivatives is in the protection of metals, particularly mild steel, from corrosion in acidic environments. nih.govresearchgate.netdoaj.org These compounds can adsorb onto the metal surface, forming a protective film that blocks the charge and mass transfer responsible for corrosion. mdpi.com Studies have shown that thiadiazole derivatives can act as mixed-type inhibitors, and their effectiveness increases with concentration. mdpi.com The adsorption process, which can be a combination of chemical and physical interactions, follows models like the Langmuir adsorption isotherm. mdpi.com

Interactive Table: Material Science Applications of Aminothiazole Derivatives
ApplicationMaterialFunctionMechanismReference(s)
DyesSynthetic FibersColorantChromophoric Structure nih.govresearchgate.netdoaj.org
Corrosion InhibitionMild SteelProtective AgentSurface Adsorption, Film Formation nih.govresearchgate.netdoaj.orgmdpi.com

Use in Agrochemical Formulations (e.g., fungicides, herbicides)

The biological activity of the 2-aminothiazole scaffold extends to agriculture, where its derivatives are utilized as active ingredients in agrochemical formulations, particularly as fungicides. nih.govresearchgate.netdoaj.org Research is ongoing into their potential as pesticides. smolecule.com

The thiazole ring is a key pharmacophore that has been incorporated into numerous compounds demonstrating fungicidal properties against a range of plant pathogens. mdpi.comnih.govresearchgate.net For example, novel 2-aminothiazole derivatives have been synthesized and screened for their activity against fungi like Aspergillus niger and Candida albicans. researchgate.netijpsr.commdpi.com Synthesized compounds have shown significant inhibition of fungal growth, with some derivatives exhibiting efficacy comparable to or greater than commercial fungicides. scielo.br

The development of these agrochemicals often involves synthesizing a series of derivatives and testing them to establish structure-activity relationships, optimizing their potency and spectrum of activity against target pathogens. nih.govresearchgate.net For instance, specific substitutions on the thiazole ring have been shown to yield compounds with high fungicidal activity against diseases like wheat leaf rust and rice blast. nih.gov

Catalytic Applications in Chemical Transformations

In addition to being valuable synthetic intermediates, 2-aminothiazole derivatives also function as accelerators in chemical reactions, pointing to their catalytic applications. nih.govresearchgate.netdoaj.org While they are often the target of catalyzed syntheses, their inherent chemical nature allows them to participate in and facilitate other transformations. researchgate.netrsc.org For example, the use of basic pyridine (B92270) as a catalyst is noted in the synthesis of amide derivatives from 2-aminothiazoles, highlighting the role of catalytic processes in this area of chemistry. mdpi.com The development of novel nanocatalyst systems has also been employed for the efficient, one-pot synthesis of 2-aminothiazole derivatives, underscoring the importance of catalysis in their production. rsc.org

Environmental Remediation Research

Currently, there is limited specific information available in the surveyed literature regarding the direct application of 4,5-Dihydrothiazol-2-amine sulphate or its derivatives in environmental remediation activities. However, there is an increasing focus on developing greener and more sustainable methods for the synthesis of these compounds. smolecule.com These "green chemistry" approaches aim to minimize waste and improve the environmental profile of the production process itself. smolecule.com

Future Directions and Emerging Research Avenues for 4,5 Dihydrothiazol 2 Amine Sulphate

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-aminothiazole (B372263) and its dihydro-analogs has traditionally relied on established methods like the Hantzsch thiazole (B1198619) synthesis. nih.gov However, the future of pharmaceutical and chemical manufacturing is increasingly driven by the principles of green chemistry, demanding more efficient, safer, and environmentally benign processes.

Recent research has demonstrated significant progress in this area. A notable development is the creation of metal- and catalyst-free methods for synthesizing 2-aryl-4,5-dihydrothiazoles from cysteine and substituted-benzonitriles, offering high yields under mild conditions. mdpi.comnih.gov This approach circumvents the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. Another sustainable strategy involves the use of visible light as an environmentally friendly energy source to induce one-pot multicomponent reactions, yielding complex 2,3-dihydrothiazole (B1197258) derivatives with excellent efficiency. rsc.org

Furthermore, the exploration of alternative and greener solvents is a key research focus. Studies have investigated various solvents like toluene, 1,4-dioxane, and water to optimize reaction yields and reduce reliance on volatile organic compounds. nih.govrsc.org The development of catalyst-free syntheses in water, for example, represents a significant step towards a more sustainable production pipeline for dihydrothiazole-based compounds. rsc.org

Table 1: Comparison of Synthetic Methodologies for Dihydrothiazole Derivatives

MethodKey FeaturesAdvantagesReference
Traditional (e.g., Hantzsch) Reaction of α-haloketones with thiourea (B124793).Well-established, versatile. nih.gov
Metal- & Catalyst-Free Reaction of cysteine with nitriles.Avoids metal contamination, mild conditions. mdpi.comnih.gov
Visible-Light Induced One-pot multicomponent condensation.Energy-efficient, environmentally friendly source. rsc.org
Aqueous Synthesis Uses water as a solvent.Sustainable, reduced use of organic solvents. nih.govrsc.org

Advanced Computational Modeling for Mechanism Elucidation and Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the drug discovery process. For the 4,5-dihydrothiazole scaffold, these techniques offer profound insights into reaction mechanisms and provide a rational basis for the design of new, more potent derivatives.

High-level quantum chemical calculations, such as Density Functional Theory (DFT), are being employed to study reaction pathways in detail. acs.org This allows chemists to understand the intricate steps of cyclization and predict the most favorable conditions, shortening development time and improving yields. acs.org

In the realm of drug design, in silico methods like molecular docking are used extensively to predict how dihydrothiazole derivatives will interact with biological targets. rsc.orgnih.gov For instance, docking simulations have been crucial in designing potent inhibitors of enzymes like cyclin-dependent kinases (CDKs) and Rho-associated kinases (ROCK II). nih.govnih.gov These computational predictions are often validated through biophysical methods like X-ray crystallography, which can reveal the precise binding mode of a compound within a protein's active site, confirming the design rationale. nih.gov Molecular dynamics (MD) simulations further enhance this understanding by modeling the dynamic behavior of the compound-target complex over time. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

The 2-aminothiazole core is a well-known pharmacophore present in numerous approved drugs. nih.gov Future research on 4,5-dihydrothiazol-2-amine sulphate and its analogues is focused on uncovering novel biological targets and elucidating their mechanisms of action to address unmet medical needs.

Researchers are moving beyond traditional antibacterial and antifungal applications to explore a wider range of therapeutic areas. mdpi.comnih.gov A significant emerging area is oncology, where dihydrothiazole derivatives have been designed as highly potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Another promising avenue is the development of inhibitors for ROCK II, a kinase involved in cardiovascular diseases and cancer. nih.gov

The anti-infective potential is also being expanded. Studies have identified novel mechanisms, such as the inhibition of fatty acid synthesis in bacteria by certain 2-aryl-4,5-dihydrothiazole analogues. mdpi.comnih.gov Furthermore, derivatives are being evaluated against Candida albicans, with molecular docking studies suggesting potential interactions with targets like heat-shock protein 90 (Hsp90) and lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.comnih.gov The broad reactivity of the thiazole ring suggests that its derivatives may interact with a wide array of biological systems, opening doors to potential treatments for inflammatory, malarial, and neurological conditions. nih.gov

Table 2: Emerging Biological Targets for Dihydrothiazole Derivatives

Target ClassSpecific Target(s)Therapeutic AreaResearch FindingReference(s)
Kinases Cyclin-Dependent Kinases (CDK2)OncologyPotent inhibition with IC50 of 0.7 nM reported. nih.gov
Rho-Associated Kinase (ROCK II)Cardiovascular, OncologyDesigned inhibitors show IC50 value of 20 nM. nih.gov
Fungal Enzymes Hsp90, CYP51AntifungalActive against Candida albicans (MIC80 = 9 μM). mdpi.comnih.gov
Bacterial Processes Fatty Acid SynthesisAntibacterialIdentified as a mechanism against various bacteria. mdpi.comnih.gov
Other Proteins DNA, Bovine Serum Albumin (BSA)Diagnostics, ResearchAssessed as potential targeting agents. rsc.org

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize drug discovery. jdigitaldiagnostics.commdpi.com For a versatile scaffold like 4,5-dihydrothiazole, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the identification of promising new drug candidates. mdpi.comnih.gov

AI algorithms can analyze massive datasets of chemical structures and biological activities to identify novel structure-activity relationships (SAR) that may not be apparent to human researchers. nih.gov Machine learning models, particularly deep learning and artificial neural networks, can be trained to predict a wide range of properties for new, virtual dihydrothiazole derivatives, including their potential efficacy, toxicity, and pharmacokinetic profiles. nih.govcrimsonpublishers.com

Development of Smart Materials Incorporating the Dihydrothiazole Scaffold

The unique chemical properties of the dihydrothiazole ring, including its heteroatoms (nitrogen and sulfur) that can act as coordination sites, make it an attractive building block for the development of "smart" or functional materials. rsc.org These are advanced materials designed to respond to specific external stimuli, such as changes in pH, temperature, or light, or to exhibit specific functional properties. researchgate.net

One emerging area is the creation of functional metal-organic frameworks (MOFs). By incorporating thiazole-based ligands, researchers are developing MOFs with remarkable characteristics, including fluorescence sensing, catalysis, and photochromism. rsc.org A dihydrothiazole scaffold could be integrated into such frameworks to create sensors for environmental monitoring or biomedical diagnostics.

Another promising direction is in tissue engineering. Smart scaffolds, often based on hydrogels or other polymers, can be designed to support tissue regeneration. nih.govresearchgate.netmdpi.com The dihydrothiazole moiety, with its known biological activities, could be incorporated into these scaffolds to create materials that not only provide structural support but also actively promote healing or prevent infection through the controlled release of the bioactive agent. researchgate.net For example, a hydrogel scaffold containing 4,5-dihydrothiazol-2-amine could be developed for wound healing, where the material provides a moist environment while the compound's antimicrobial properties protect against infection.

Q & A

Q. What are the established synthetic routes for 4,5-dihydrothiazol-2-amine derivatives, and how are their structures confirmed?

Methodological Answer: 4,5-Dihydrothiazol-2-amine derivatives are typically synthesized via cyclocondensation reactions. For example, thioglycolic acid reacts with precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile under reflux in 1,4-dioxane with catalytic piperidine . Structural confirmation relies on spectral techniques:

  • ¹H NMR identifies protons in the dihydrothiazole ring (e.g., δ 1.69–1.75 ppm for CH₂ groups) and substituents.
  • IR spectroscopy confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).
  • HR-MS validates molecular ion peaks (e.g., ∆ < 5 ppm for accurate mass matching) .

Q. How is the cytotoxicity of 4,5-dihydrothiazol-2-amine derivatives assessed in preliminary screens?

Methodological Answer: Cytotoxicity is evaluated using the sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38):

  • Cells are maintained in RPMI-1640 medium with 5% FBS and antibiotics.
  • Compounds are dissolved in DMSO (≤0.5% final concentration to avoid solvent toxicity).
  • After 72-hour exposure, SRB binds to cellular proteins, and absorbance is measured at 515 nm. Results are compared to reference agents like CHS-828 .

Q. What analytical techniques are critical for characterizing 4,5-dihydrothiazol-2-amine sulphate purity and stability?

Methodological Answer:

  • HPLC-PDA : Ensures >95% purity by detecting impurities at λ = 254 nm.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition above 200°C).
  • X-ray Diffraction (XRD) : Confirms crystalline structure and polymorphism .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4,5-dihydrothiazol-2-amine derivatives?

Methodological Answer: Key variables include:

  • Catalyst Selection : Piperidine enhances cyclization efficiency compared to weaker bases .
  • Solvent Effects : 1,4-Dioxane improves solubility of intermediates vs. polar aprotic solvents.
  • Temperature Control : Reflux (100–120°C) balances reaction rate and side-product formation.
  • Workup Optimization : Acidified ice/water precipitates products, reducing recrystallization losses .

Q. How should researchers address contradictions in cytotoxicity data across different cell lines?

Methodological Answer: Discrepancies (e.g., high activity in HEPG-2 vs. low activity in MCF-7) require:

  • Dose-Response Validation : Repeat assays with 10-dose IC₅₀ curves to confirm selectivity.
  • Mechanistic Profiling : Compare apoptosis induction (Annexin V/PI staining) or cell-cycle arrest (flow cytometry).
  • Resistance Testing : Evaluate ATP-binding cassette (ABC) transporter expression (e.g., P-gp) via qPCR .

Q. What computational methods support the design of 4,5-dihydrothiazol-2-amine analogues with enhanced bioactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry (e.g., CRYSTAL17 software with PBE functional) to predict electronic properties .
  • Molecular Docking : Simulate binding to targets (e.g., tubulin or kinase active sites) using AutoDock Vina.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with IC₅₀ values .

Q. How can structure-activity relationships (SAR) guide the modification of 4,5-dihydrothiazol-2-amine derivatives?

Methodological Answer: Key SAR insights include:

  • Substituent Position : Para-chloro on aryl rings enhances cytotoxicity (e.g., compound 5b vs. 5c) by increasing lipophilicity (LogP ~1.3–1.5) .
  • Heterocycle Fusion : Adding thiadiazole rings (e.g., compound 5d) improves DNA intercalation, as shown by ΔTm shifts in thermal denaturation assays.
  • Amino Group Modifications : N-Alkylation (e.g., ethyl or morpholino groups) reduces metabolic instability .

Q. What strategies mitigate challenges in scaling up 4,5-dihydrothiazol-2-amine synthesis?

Methodological Answer:

  • Flow Chemistry : Telescoped processes reduce intermediate isolation steps (e.g., in situ generation of benzylidene intermediates) .
  • Green Solvents : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) for safer large-scale use.
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and impurities .

Q. How do vibrational spectroscopy and computational modeling resolve ambiguities in structural assignments?

Methodological Answer:

  • Raman/IR Correlation : Assign bands to specific vibrations (e.g., 1605 cm⁻¹ for C=N stretches in thiazole rings) .
  • Normal Mode Analysis : CRYSTAL17 simulations predict vibrational modes of TiO₆ or SO₄ units in metal complexes, aiding peak assignments .

Q. What mechanistic studies elucidate the anticancer mode of action of 4,5-dihydrothiazol-2-amine derivatives?

Methodological Answer:

  • ROS Detection : Use DCFH-DA probes to measure reactive oxygen species (ROS) generation.
  • Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) and pathway inhibitors (e.g., PARP or Bcl-2).
  • Metabolomics : LC-MS profiling identifies disrupted pathways (e.g., glycolysis or nucleotide synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.